molecular formula C9H7N3O2 B1297713 1-(4-Nitrophenyl)-1H-pyrazole CAS No. 3463-30-7

1-(4-Nitrophenyl)-1H-pyrazole

Cat. No. B1297713
CAS RN: 3463-30-7
M. Wt: 189.17 g/mol
InChI Key: PNWPAZGIVRZAER-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazole, abbreviated as NP-Pyrazole, is an organic compound with a wide range of applications in both scientific research and industrial synthesis. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and has a unique structure that provides numerous advantages in both laboratory experiments and industrial production.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents Synthesis

1-(4-Nitrophenyl)-1H-pyrazole serves as a precursor in the synthesis of various anticancer agents. Its nitro group can undergo reduction to an amine, which can then be used to create a variety of biologically active compounds. These compounds are often tested for their ability to inhibit the growth of cancer cells .

Organic Synthesis: Intermediate for Triazoles

In organic synthesis, this compound is utilized for the preparation of 1-alkyl-4-formyltriazoles. These triazoles are valuable intermediates that can lead to the discovery of novel applications due to the synthetic versatility of the formyl group .

Material Science: Nanostructured Catalysts

The nitro group of 1-(4-Nitrophenyl)-1H-pyrazole is significant in material science, particularly in the catalytic reduction of 4-nitrophenol by nanostructured materials. This reaction is a benchmark to assess the activity of such materials, which are crucial in environmental applications .

Bioimaging: Contrast Agents

In bioimaging, derivatives of 1-(4-Nitrophenyl)-1H-pyrazole are synthesized for use as bioimaging agents. These compounds can be tagged with imaging moieties, allowing for enhanced contrast in imaging techniques used in medical diagnostics .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of related compounds, such as pyrrolidine, have been studied and found to influence their adme properties .

Result of Action

For instance, certain indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and other activities .

Action Environment

It has been reported that the solvent can have a pronounced effect on the reaction kinetics of similar compounds, such as 4-nitrophenol . For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .

properties

IUPAC Name

1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPAZGIVRZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345504
Record name 1-(4-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1H-pyrazole

CAS RN

3463-30-7
Record name 1-(4-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyrazole (2.0 g, 29 mmol) in tetrahydrofuran (THF) is added dropwise to a suspension of 50% sodium hydride (1.4 g) in THF at RT, followed by stirring at RT for 2 hours. The resulting sodium salt of pyrazole is added to 4-fluoronitrobenzene (4.15 g) in THF at 0°, after which the mixture is heated under reflux for 15 hours. The reaction mixture is poured into saturated aq. ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and with brine and dried to give 1-(4-nitrophenyl)pyrazole.
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Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 1-bromo-4-nitrobenzene (404 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 340 mg (90% isolated yield) of the desired product as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrazole derivatives?

A: These compounds are characterized by a pyrazole ring directly bonded to a nitrophenyl group. The spatial arrangement of these two moieties significantly influences the molecule's interactions. For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring exhibits a twist relative to the pyrazole ring with a dihedral angle of 31.38° []. This twist affects the molecule's ability to engage in π-π stacking interactions. Furthermore, the nitro group typically lies coplanar with the benzene ring, influencing the molecule's electron distribution and potential for hydrogen bonding.

Q2: How do intermolecular interactions influence the crystal packing of these derivatives?

A: The presence of nitrogen and oxygen atoms within the pyrazole and nitro groups allows these compounds to participate in hydrogen bonding. For example, in 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, N-H...O and N-H...N hydrogen bonds link the molecules together, creating sheets with alternating ring patterns []. This hydrogen bonding network contributes to the overall stability and arrangement of molecules within the crystal lattice. Similarly, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile displays a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds [].

Q3: What role do π-π interactions play in the supramolecular organization of these compounds?

A: π-π interactions significantly influence the packing of 1-(4-Nitrophenyl)-1H-pyrazole derivatives in the solid state. In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these interactions occur between the five- and six-membered rings of neighboring molecules, leading to the formation of supramolecular chains along a specific crystallographic axis []. These interactions contribute to the overall stability and arrangement of molecules within the crystal.

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